molecular formula C10H14 B101652 4,6-Decadiyne CAS No. 16387-71-6

4,6-Decadiyne

Cat. No. B101652
CAS RN: 16387-71-6
M. Wt: 134.22 g/mol
InChI Key: LIWZSNTUMSGWTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper presents a transition-metal-free, three-component, diastereoselective [6 + 3] annulation reaction that could be relevant to the synthesis of complex organic structures similar to 4,6-Decadiyne. The reaction uses tropone, imino esters, and arynes to synthesize bridged azabicyclo[4.3.1]decadienes, which demonstrates the potential for creating intricate molecular architectures without the need for transition metals .

Molecular Structure Analysis

While the molecular structure of 4,6-Decadiyne is not directly analyzed in the papers, the methodologies described could be extrapolated to study its structure. For instance, the computational evidence provided in the second paper for the rhodium-catalyzed [4 + 2 + 2] carbocyclization reactions could be used to predict the behavior of 4,6-Decadiyne in similar catalytic processes, potentially aiding in the understanding of its molecular structure and reactivity .

Chemical Reactions Analysis

The papers describe various chemical reactions that could be relevant to the reactivity of 4,6-Decadiyne. The first paper's [6 + 3] annulation reaction could potentially be adapted to modify the structure of 4,6-Decadiyne or to synthesize derivatives thereof . The second paper's rhodium-catalyzed [4 + 2 + 2] carbocyclization reactions provide insight into the diastereoselectivity of complex reactions, which could influence the synthesis of stereoisomers of 4,6-Decadiyne .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,6-Decadiyne are not directly discussed in the provided papers. However, the synthesis methods described could affect the physical and chemical properties of the synthesized compounds. For example, the palladium-catalyzed [4 + 2] homobenzannulation described in the third paper could be used to synthesize derivatives of 4,6-Decadiyne with specific substituents that alter its properties .

Scientific Research Applications

Polydiacetylene Solutions and Glasses

Polydiacetylenes, including poly[4,6-decadiyne-1,10-bis-(butoxycarbonyl methylene urethane)], have been studied for their electronic spectral properties. These studies are important for understanding the spectroscopic behavior of soluble polydiacetylenes and their potential applications in materials science (Rughooputh, Phillips, Bloor, & Ando, 1985).

Polymerization and Conformation Changes

Research on the titration of poly(deca-4,6-diynedioic acid) in KCl solution reveals conformation changes from a more expanded to less expanded state. Such findings are crucial for understanding the behavior of polydiacetylene polymers in different environments (Yamao, Ohnuma, & Kotaka, 1990).

Acetylenic Glucosides

The isolation of new acetylenic glucosides from Carthamus tinctorius, including 4,6-decadiyne-1-O-beta-D-glucopyranoside, contributes to the understanding of natural product chemistry and potential biomedical applications (Zhou et al., 2006).

Organometallic Chemistry

In the realm of organometallic chemistry, 4,6-decadiyne has been used to study macrocyclization reactions, offering insights into the synthesis of complex organometallic structures (Hill, Rae, Schultz, & Willis, 2004).

Polydiacetylene Color Changes

Studies on the reversible color changes of polydiacetylene, specifically partially polymerized 4,6-decadiyne-1,10-bis(propylurethane), contribute to materials science by demonstrating the temperature-dependent behavior of these polymers (Araya, 1991).

Cyclopentenone Synthesis

Research on the synthesis of α,β-disubstituted cyclopentenone using 4,6-decadiyne provides valuable information for organic synthesis and the development of new synthetic methodologies (Takahashi et al., 1997).

Tuning Topochemical Polymerization

Exploring the topochemical polymerization reactivity of various diacetylene analogues, including 1,10-bis(diphenylamino)-4,6-decadiyne, informs the field of polymer chemistry about the factors influencing polymerization processes (Deschamps et al., 2010).

Safety And Hazards

4,6-Decadiyne is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

deca-4,6-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWZSNTUMSGWTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC#CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167672
Record name 4,6-Decadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Decadiyne

CAS RN

16387-71-6
Record name 4,6-Decadiyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016387716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Decadiyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Decadiyne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
209
Citations
YS Soliman, AA Abdel-Fattah, SG Dutremez - Radiation Physics and …, 2021 - Elsevier
Gamma-irradiation processes are very important tools for minimizing microbial load in dry food, inhibiting the proliferation of T-lymphocytes in blood, and for the sterilization of medical …
Number of citations: 5 www.sciencedirect.com
K Se, H Ohnuma, T Kotaka - Macromolecules, 1983 - ACS Publications
A study on the relation between molecular characteristics and electrical conductivity was carried out on a urethane-substituted poly (diacetylene), poly [4, 6-decadiyne-l, 10-diol bis ([(n-…
Number of citations: 36 pubs.acs.org
S Takano, T Sugihara, K Ogasawara - Tetrahedron letters, 1991 - Elsevier
OH OH OH (3S,8S)-(-)-4,6-decadlyne-1,3,8-triol (1) ___.> ~ v -OH > RO 2 ~,the key step RO(CH2)2CH-CHCH2OH Page 1 Telrahedaon Letters, Vo1.32, No.24, pp 2797-2798, 1991 0040-4039/91 $3.00 + .00 …
Number of citations: 14 www.sciencedirect.com
K Ichimura, H Matsuda, H Nakanishi, T Kobayashi - Physical Review B, 1993 - APS
Electromodulation spectroscopy of polydiacetylenes poly-4, 6-decadiyne-1, 10-diol-bis (n-butoxycarbonyl-methylurethane)(PDA-3BCMU) and poly-1-(N-carbazolyl) penta-1, 3-diyn-5-ol …
Number of citations: 9 journals.aps.org
S Yamao, H Ohnuma, T Kotaka - Macromolecules, 1985 - ACS Publications
The conformational transition of poly (diacetylene),(= RC—C= C—CR=)„was studied on a poly (electrolytic diacetylene), poly (3KAU)(R=-(CH2) 3OCONHCH2COOK), in aqueous …
Number of citations: 1 pubs.acs.org
YZ Zhou, HY Ma, H Chen, L Qiao, Y Yao… - Chemical and …, 2006 - jstage.jst.go.jp
Two new acetylenic glucosides, 4, 6-acetonide-8Z-decaene-4, 6-diyne-1-ObD-glucopyranoside named carthamoside A1 (1) and 4, 6-decadiyne-1-ObD-glucopyranoside named …
Number of citations: 89 www.jstage.jst.go.jp
YJ Choi, S Park, WJ Yoon, SI Lim, J Koo… - Advanced …, 2020 - Wiley Online Library
The development of smart inks that change color and transparency in response to external stimuli is very important for various fields, from modern art to safety and anticounterfeiting …
Number of citations: 23 onlinelibrary.wiley.com
IK Lee, SM Cho, SJ Seok, BS Yun - Mycobiology, 2008 - Taylor & Francis
Gymnopilus spectabilis, a hallucinogenic mushroom belonging to the family Cortinariaceae, is found growing in dense clusters on stumps and logs of hardwoods and conifers. It …
Number of citations: 38 www.tandfonline.com
XW Li, ZT Guo, Y Zhao, Z Zhao, JF Hu - Phytochemistry, 2010 - Elsevier
Thirty-six naturally occurring compounds, including four C 10 -acetylenic glycosides and a lignan, were isolated from the whole plants of Saussurea cordifolia. Their structures were …
Number of citations: 29 www.sciencedirect.com
A TAKAHASHI, T ENDo, S NozoE - Chemical and pharmaceutical …, 1992 - jstage.jst.go.jp
Repandiol, a new cytotoxic diepoxide has been isolated from the mushrooms Hydnum repandum and H. repandum var. album. The chemical structure was elucidated as (2R, 3R, 8R, …
Number of citations: 62 www.jstage.jst.go.jp

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